molecular formula C13H14F3NO B13156977 5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B13156977
M. Wt: 257.25 g/mol
InChI Key: ZBSUNYLEMWEDHC-UHFFFAOYSA-N
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Description

5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the introduction of the trifluoromethoxy group into the indole framework. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis routes to achieve higher yields and purity. The use of advanced trifluoromethoxylation reagents and photoredox catalysis are promising approaches for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(Trifluoromethoxy)-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials.

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)18-9-3-4-11-10(7-9)12(8-17-11)5-1-2-6-12/h3-4,7,17H,1-2,5-6,8H2

InChI Key

ZBSUNYLEMWEDHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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